Ethyl 4-methylpent-2-ynoate
Overview
Description
Ethyl 4-methylpent-2-ynoate: is an organic compound with the molecular formula C8H12O2. It is an ester derived from 4-methylpent-2-ynoic acid and ethanol. This compound is known for its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methylpent-2-ynoate can be synthesized through several methods. One common method involves the alkylation of enolate ions. For instance, the reaction of 4-methylpent-2-ynoic acid with ethanol in the presence of a strong acid catalyst can yield this compound. Another method involves the reaction of propargyl alcohol with ethyl chloroformate under basic conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale esterification processes. These processes often involve the use of continuous reactors and catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides.
Scientific Research Applications
Ethyl 4-methylpent-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methylpent-2-ynoate involves its interaction with various molecular targets and pathways. The alkyne group in the compound can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce biologically active molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 4-methylpent-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methylpent-2-ynoate: Similar structure but with the alkyne group at a different position.
Ethyl 4-ethylpent-2-ynoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific combination of an alkyne group and an ester group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various industrial applications.
Properties
IUPAC Name |
ethyl 4-methylpent-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-10-8(9)6-5-7(2)3/h7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXQGOIIOVRLKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464639 | |
Record name | Ethyl 4-methylpent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38491-47-3 | |
Record name | Ethyl 4-methylpent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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